molecular formula C13H7BrClFN2O3 B14939362 N-(4-bromo-2-fluorophenyl)-4-chloro-2-nitrobenzamide

N-(4-bromo-2-fluorophenyl)-4-chloro-2-nitrobenzamide

Cat. No.: B14939362
M. Wt: 373.56 g/mol
InChI Key: WNASJXFDNQWOEG-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-4-chloro-2-nitrobenzamide is an organic compound with the molecular formula C13H8BrClFN2O3 This compound is characterized by the presence of bromine, fluorine, chlorine, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-4-chloro-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-2-nitrobenzoic acid, followed by the bromination and fluorination of the aromatic ring. The final step involves the formation of the amide bond through a condensation reaction with 4-bromo-2-fluoroaniline under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-4-chloro-2-nitrobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide bond, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone or other nucleophiles can be used for halogen substitution.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Substitution: Products with different functional groups replacing the halogens.

    Reduction: Formation of N-(4-bromo-2-fluorophenyl)-4-chloro-2-aminobenzamide.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-4-chloro-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The presence of multiple halogen atoms and a nitro group allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorophenyl)-2-chlorobenzamide
  • N-(4-bromo-2-fluorophenyl)-4-nitrobenzamide
  • N-(4-bromo-2-fluorophenyl)-4-chlorobenzamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-4-chloro-2-nitrobenzamide is unique due to the combination of bromine, fluorine, chlorine, and nitro groups on the benzamide core. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H7BrClFN2O3

Molecular Weight

373.56 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-chloro-2-nitrobenzamide

InChI

InChI=1S/C13H7BrClFN2O3/c14-7-1-4-11(10(16)5-7)17-13(19)9-3-2-8(15)6-12(9)18(20)21/h1-6H,(H,17,19)

InChI Key

WNASJXFDNQWOEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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